REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1)=O.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]([NH2:23])=[O:22]>>[CH3:14][S:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:23]=[C:21]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=3)[O:22][CH:2]=2)=[CH:6][CH:7]=1)(=[O:13])=[O:12]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
subject to mass-directed HPLC purification
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C=1N=C(OC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: CALCULATEDPERCENTYIELD | 3.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |